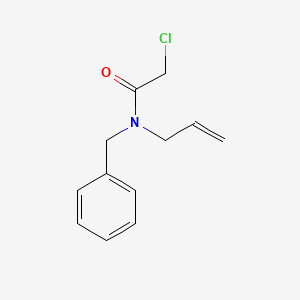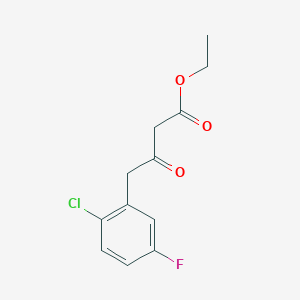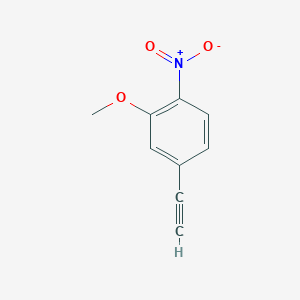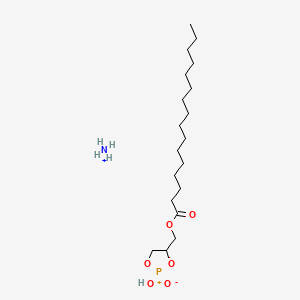
1,2-Diethynyl-3-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diethynyl-3-fluorobenzene is an organic compound with the molecular formula C10H5F. It is a derivative of benzene, where two ethynyl groups and one fluorine atom are substituted at the 1, 2, and 3 positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diethynyl-3-fluorobenzene can be synthesized through various methods. One common approach involves the use of a continuous-flow double diazotization reaction. This method is advantageous due to its efficiency and the ability to control reaction conditions precisely
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale diazotization reactions, where safety and yield optimization are critical. The use of continuous-flow reactors can help mitigate the risks associated with exothermic reactions and improve overall yield .
Chemical Reactions Analysis
Types of Reactions
1,2-Diethynyl-3-fluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The fluorine atom activates the benzene ring towards electrophilic substitution reactions, particularly at the para position.
Oxidation and Reduction: The ethynyl groups can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or nitric acid can be used for electrophilic substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the ethynyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with bromine would yield brominated derivatives of this compound .
Scientific Research Applications
1,2-Diethynyl-3-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: It can be used in the production of advanced materials and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 1,2-Diethynyl-3-fluorobenzene involves its interaction with various molecular targets. The ethynyl groups can participate in reactions that modify the electronic properties of the benzene ring, while the fluorine atom can influence the reactivity and stability of the compound. These interactions can affect the compound’s behavior in different chemical and biological environments .
Comparison with Similar Compounds
Similar Compounds
1,2-Diethynylbenzene: Lacks the fluorine atom, which makes it less reactive in electrophilic substitution reactions.
3-Fluorobenzene: Lacks the ethynyl groups, resulting in different reactivity and applications.
1,2-Diethynyl-4-fluorobenzene: The position of the fluorine atom changes the compound’s reactivity and properties
Uniqueness
1,2-Diethynyl-3-fluorobenzene is unique due to the presence of both ethynyl groups and a fluorine atom, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H5F |
|---|---|
Molecular Weight |
144.14 g/mol |
IUPAC Name |
1,2-diethynyl-3-fluorobenzene |
InChI |
InChI=1S/C10H5F/c1-3-8-6-5-7-10(11)9(8)4-2/h1-2,5-7H |
InChI Key |
GUWCHQZUXZVLGG-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C(=CC=C1)F)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide oxalate](/img/structure/B12082347.png)





![dilithium;3-amino-9-[2-carboxy-4-[[2-hydroxy-3-[18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]carbamoyl]phenyl]-6-iminoxanthene-4,5-disulfonate](/img/structure/B12082368.png)

![4-Bromo-1-methyl-2-[(propan-2-yloxy)methyl]benzene](/img/structure/B12082384.png)
![Methyl 4-acetyloxy-2-[5-hydroxy-2-(4-methoxyphenoxy)-3-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxy-6-(1,2,3-triacetyloxypropyl)-5-(2,2,2-trichloroethoxycarbonylamino)oxane-2-carboxylate](/img/structure/B12082385.png)

![2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]acetyl]amino]acetic acid](/img/structure/B12082410.png)
![2-Amino-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]carbamoyl}propanoic acid](/img/structure/B12082417.png)
![Phenol, 2-methoxy-4-[(Z)-(oxidophenylimino)methyl]-](/img/structure/B12082429.png)
